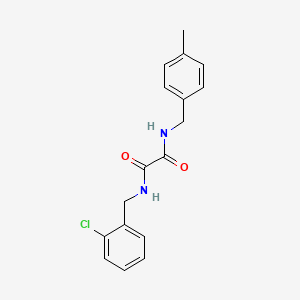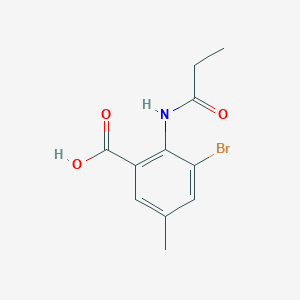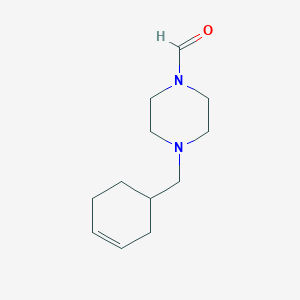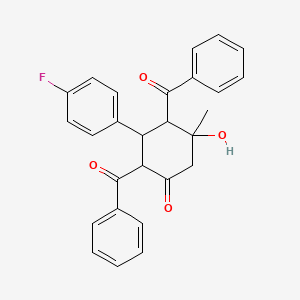![molecular formula C16H18N2O4S B5118745 N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as HPMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPMG is a sulfonylurea derivative that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of HPMG is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, HPMG enhances insulin signaling and improves glucose uptake (Wu et al., 2017). HPMG has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, HPMG induces cell death in cancer cells (Chen et al., 2015).
Biochemical and Physiological Effects
HPMG has been shown to have various biochemical and physiological effects. In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance by increasing the expression of genes involved in insulin signaling and glucose metabolism (Wu et al., 2017). In cancer research, HPMG has been shown to induce cell death by inhibiting HDACs and activating caspase-3, which is a key enzyme involved in the process of apoptosis (Chen et al., 2015). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain by activating the PI3K/Akt signaling pathway (Li et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using HPMG in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using HPMG in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for HPMG research. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PTP1B and HDACs based on the structure of HPMG. Additionally, future research could focus on improving the solubility and pharmacokinetics of HPMG to enhance its therapeutic efficacy.
Conclusion
In conclusion, HPMG is a sulfonylurea derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. HPMG has been shown to inhibit the growth of cancer cells, enhance insulin secretion, improve cognitive function, and reduce amyloid beta accumulation in the brain. While HPMG has advantages in lab experiments, such as its potential therapeutic applications and simple synthesis method, it also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors based on its structure.
Synthesis Methods
The synthesis of HPMG involves the reaction of 3-hydroxybenzaldehyde with N-methylglycine in the presence of sodium hydroxide to form N-(3-hydroxyphenyl)-N-methylglycine. The resulting compound is then treated with p-toluenesulfonyl chloride to form N-(3-hydroxyphenyl)-N-methyl-N-(p-toluenesulfonyl)glycine. Finally, the compound is reacted with 4-methylphenylmagnesium bromide to form HPMG (Chen et al., 2015).
Scientific Research Applications
HPMG has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, HPMG has been shown to inhibit the growth of cancer cells and induce cell death (Chen et al., 2015). In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance (Wu et al., 2017). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain (Li et al., 2019).
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(21,22)18(2)11-16(20)17-13-4-3-5-14(19)10-13/h3-10,19H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADUGMIPLPTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)

![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
